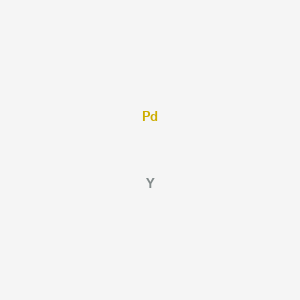
Palladium--yttrium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–yttrium (1/1) is an intermetallic compound composed of equal parts palladium and yttrium. This compound is known for its unique properties, particularly in the field of catalysis and hydrogen storage. Palladium is a versatile transition metal widely used in various chemical reactions, while yttrium is a rare earth element known for its high melting point and ability to form stable compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium–yttrium (1/1) can be synthesized using various methods, including:
Magnetron Sputtering: This technique involves depositing thin films of palladium and yttrium onto a substrate.
Industrial Production Methods
Industrial production of palladium–yttrium (1/1) often involves high-temperature processes and precise control of the stoichiometry to ensure the correct ratio of palladium to yttrium. Techniques such as arc melting and induction melting are commonly used to produce bulk quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium–yttrium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and yttrium oxide.
Reduction: Palladium–yttrium (1/1) can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where one element is replaced by another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include palladium oxide, yttrium oxide, and various substituted compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Palladium–yttrium (1/1) has a wide range of scientific research applications, including:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Palladium–yttrium (1/1) can be compared to other similar compounds, such as:
Palladium–silver (1/1): Both compounds are used in catalysis, but palladium–yttrium (1/1) has a higher hydrogen absorption capacity.
Palladium–copper (1/1): Similar to palladium–yttrium (1/1), palladium–copper (1/1) is used in hydrogen storage, but it has different catalytic properties.
Yttrium–nickel (1/1): This compound is also used in hydrogen storage but has different structural and electronic properties compared to palladium–yttrium (1/1)
Eigenschaften
CAS-Nummer |
37295-18-4 |
|---|---|
Molekularformel |
PdY |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
palladium;yttrium |
InChI |
InChI=1S/Pd.Y |
InChI-Schlüssel |
UBQALOXXVZQHGR-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


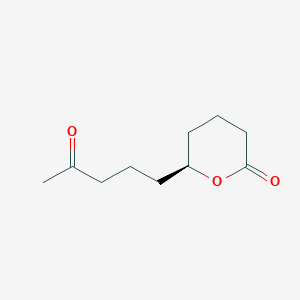
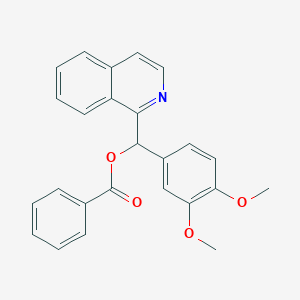
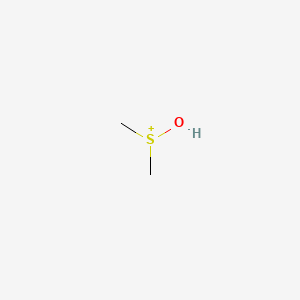
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
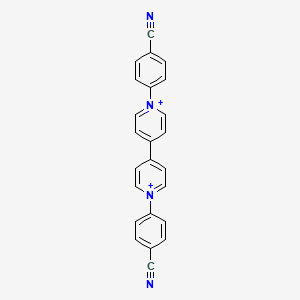

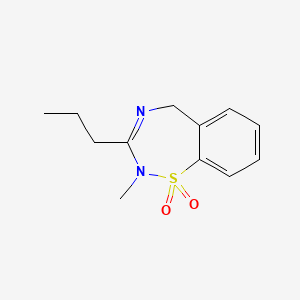
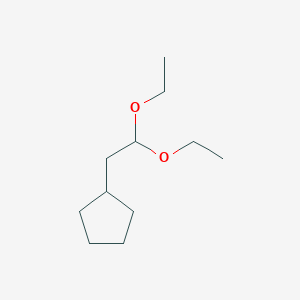
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
